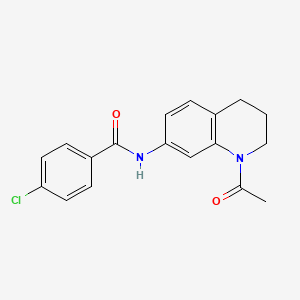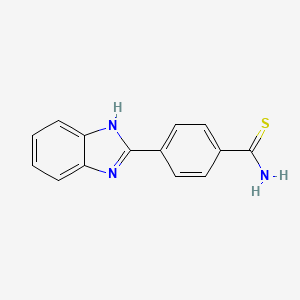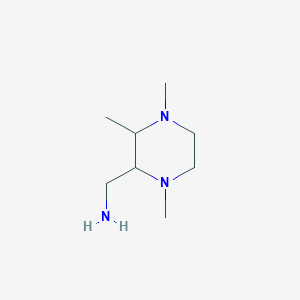![molecular formula C17H17FN6OS B2459188 7-(1-Piperidin-1-ylethanoylthio)-3-(4-Fluorphenyl)-[1,2,3]triazolo[4,5-d]pyrimidin CAS No. 863459-75-0](/img/structure/B2459188.png)
7-(1-Piperidin-1-ylethanoylthio)-3-(4-Fluorphenyl)-[1,2,3]triazolo[4,5-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds and have shown significant inhibitory activities against various cell lines .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
FTSP hat eine starke Antitumor-Aktivität gezeigt. Forscher haben eine Reihe neuartiger fusionierter [1,2,3]Triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine gekoppelte 1,2,3-Triazole synthetisiert. Unter diesen zeigten FTSP-Derivate eine bemerkenswerte Zytotoxizität gegenüber MCF-7- und A-549-Krebszellen in vitro . Insbesondere zeichneten sich zwei Verbindungen aus:
Diese Verbindungen zeigten eine starke Antitumor-Aktivität und übertrafen das Referenzmedikament Erlotinib bei der Hemmung des epidermalen Wachstumsfaktorrezeptors (EGFR) .
EGFR-Targeting
EGFR spielt eine entscheidende Rolle für das Überleben, das Wachstum, die Differenzierung und die Tumorbildung von Zellen. FTSP-Derivate, insbesondere die beiden oben genannten, zeigten eine vielversprechende Hemmaktivität gegen EGFR-Proteine. Ihre IC50-Werte waren deutlich niedriger als die von Erlotinib, was auf ihr Potenzial als zielgerichtete Antitumormittel hindeutet .
Arzneimittelentwicklung
Angesichts der mangelnden Selektivität, Sicherheit und Wirksamkeit traditioneller Antitumormittel sind gezielte Therapien unerlässlich. Die einzigartige Struktur von FTSP und seine starke Aktivität gegen EGFR machen es zu einem attraktiven Kandidaten für die weitere Arzneimittelentwicklung .
Antitumoreigenschaften
Neben seinen Antitumorwirkungen wurden FTSP-Derivate in vitro auf ihre Antitumoraktivitäten gegen verschiedene menschliche Krebszelllinien (MGC-803, MCF-7, EC-109, PC-3 und Hela) untersucht. Diese Studien unterstreichen das Potenzial von FTSP als Antitumormittel .
Pharmakologische Eigenschaften
1,2,3-Triazole und ihre Hybride haben sich aufgrund ihrer Synthese und faszinierenden pharmakologischen Eigenschaften als „Leitverbindungen“ in der Arzneimittelforschung einen Namen gemacht. Das Triazolo-Pyrimidin-Gerüst von FTSP positioniert es als einen interessanten Kandidaten für die weitere Erforschung .
Bindungsaffinitätsdaten
FTSP wurde auf seine Bindungsaffinität untersucht. Obwohl weitere Forschung erforderlich ist, kann das Verständnis seiner Wechselwirkungen mit bestimmten Proteinen die Arzneimittelentwicklung und -optimierung leiten .
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with the EGFR, inhibiting its activity. This inhibition prevents the receptor from sending signals that promote cell proliferation and survival, thereby slowing or stopping the growth of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When EGFR is inhibited, downstream signaling pathways that promote cell proliferation and survival are also affected. This includes the PI3K/Akt pathway, which is involved in cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
The result of the compound’s action is a decrease in the proliferation and survival of cancer cells. By inhibiting EGFR, the compound disrupts critical signaling pathways that cancer cells rely on for growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy. Additionally, factors such as pH and temperature can affect the compound’s stability .
Zukünftige Richtungen
The compounds belonging to this class have shown promising results as CDK2 inhibitors and have potential applications in cancer treatment . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their efficacy and safety in humans.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-12-4-6-13(7-5-12)24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQYGQOSDKNAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
![5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2459109.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)


![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
